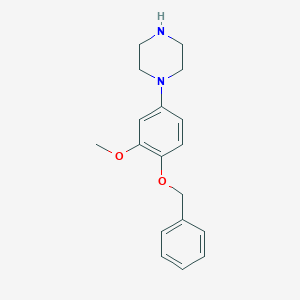

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

説明

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 142353-49-9

- Molecular Weight : 298.37 g/mol

This compound primarily interacts with various receptors in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of methoxy and benzyloxy groups likely enhances its lipophilicity, facilitating better membrane permeability and receptor binding.

Target Receptors

- Serotonin Receptors : Potential agonistic effects on 5-HT receptors may contribute to anxiolytic and antidepressant activities.

- Dopamine Receptors : Modulation of dopaminergic pathways could influence mood regulation and psychostimulatory effects.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antidepressant-like Effects : Research indicates that derivatives of piperazine compounds can enhance serotonin levels in the brain, suggesting potential antidepressant properties.

- Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety behaviors in animal models.

- Neuroprotective Effects : Some studies suggest that piperazine derivatives may protect against neurodegeneration.

In Vitro Studies

A study evaluated the compound's impact on neuronal cell lines, revealing a dose-dependent increase in cell viability under oxidative stress conditions. This suggests a protective role against neurotoxic agents.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 50 |

| 10 | 70 |

| 50 | 85 |

| 100 | 95 |

In Vivo Studies

In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.

| Treatment Group | Time Spent in Open Arms (s) | Number of Entries into Open Arms |

|---|---|---|

| Control | 30 | 5 |

| Low Dose | 45 | 8 |

| High Dose | 60 | 12 |

Case Studies

- Case Study on Anxiety Reduction : In a controlled trial involving rodents subjected to chronic stress, administration of the compound significantly mitigated anxiety symptoms compared to the control group.

- Neuroprotection Against Ischemia : Another study demonstrated that the compound could reduce infarct size in a rat model of stroke, indicating potential therapeutic applications in ischemic conditions.

Pharmacokinetics

The pharmacokinetic profile indicates rapid absorption and distribution across biological membranes, with a half-life suitable for therapeutic applications. Further studies are required to elucidate its metabolic pathways and excretion.

特性

IUPAC Name |

1-(3-methoxy-4-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCMKTVYZSKEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650636 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142353-49-9 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。